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Compound of Interest

Compound Name: ASP-4058 hydrochloride

Cat. No.: B1667636

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP-4058 hydrochloride, with the CAS number 952510-14-4, is a selective, orally active
agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[1][2]
Developed by Astellas Pharma Inc., this small molecule has been investigated for its potential
therapeutic applications, particularly in the context of autoimmune diseases. Its mechanism of
action centers on the modulation of lymphocyte trafficking, a key process in the inflammatory
cascade of many autoimmune disorders. This guide provides a comprehensive overview of the
technical data and experimental protocols related to ASP-4058 hydrochloride.

Chemical and Physical Properties

ASP-4058 hydrochloride is a benzimidazole-oxadiazole derivative. Its chemical and physical
properties are summarized in the table below.
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Property Value

5-(5-(3-(Trifluoromethyl)-4-(((2S)-1,1,1-
IUPAC Name trifluoropropan-2-yl)oxy)phenyl)-1,2,4-oxadiazol-
3-yl)-1H-benzimidazole hydrochloride

CAS Number 952510-14-4
Molecular Formula C19H13CIFeN4O2
Molecular Weight 478.78 g/mol

Mechanism of Action and Signaling Pathway

ASP-4058 is a potent agonist of S1P1 and S1P5 receptors. The binding of ASP-4058 to these
G protein-coupled receptors (GPCRS) initiates a signaling cascade that plays a crucial role in
immunomodulation.

The primary mechanism of action involves the functional antagonism of S1P1 receptors on
lymphocytes. Activation of S1P1 by ASP-4058 leads to the internalization and degradation of
the receptor, rendering lymphocytes unresponsive to the endogenous S1P gradient that
governs their egress from secondary lymphoid organs. This results in the sequestration of
lymphocytes in the lymph nodes, leading to a reduction of circulating lymphocytes in the
peripheral blood. This lymphopenia is believed to be the principal mechanism by which ASP-
4058 exerts its therapeutic effects in autoimmune diseases like multiple sclerosis.
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In Vitro Activity

Fig. 1: ASP-4058 Signaling Pathway

The in vitro agonist activity of ASP-4058 was evaluated using a GTPyS binding assay with

membranes from CHO cells expressing human S1P receptors.

Receptor Subtype ECso (nM)
hS1P1 0.43
hS1P:2 >10000
hS1Ps 3300
hS1P4 1000
hS1Ps 0.48
Data from Yamamoto R, et al. PLoS One. 2014.
Experimental Protocols
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GTPyS Binding Assay

This assay measures the functional activation of G protein-coupled receptors by quantifying the
binding of the non-hydrolyzable GTP analog, [3°*S]GTPyS, to Ga subunits upon receptor
stimulation.

Methodology:

 Membrane Preparation: CHO cells stably expressing human S1P receptor subtypes are
harvested and homogenized in a buffer (e.g., 50 mM Tris-HCI, pH 7.4, containing protease
inhibitors). The homogenate is centrifuged at low speed to remove nuclei and debris,
followed by high-speed centrifugation to pellet the membranes. The final membrane pellet is
resuspended in an appropriate assay buffer.

e Assay Reaction: The reaction is carried out in a 96-well plate. Each well contains the cell
membranes, [3°*S]GTPyS, GDP, and varying concentrations of ASP-4058. The assay buffer
typically contains MgClz, NaCl, and a reducing agent.

 Incubation: The plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for
agonist-stimulated [3*S]GTPyS binding.

o Termination and Detection: The reaction is terminated by rapid filtration through a filter plate,
which traps the membranes while allowing unbound [3>*S]GTPyS to pass through. The
radioactivity retained on the filter is then quantified using a scintillation counter.

o Data Analysis: Non-specific binding is determined in the presence of a high concentration of
unlabeled GTPyS. Specific binding is calculated by subtracting non-specific binding from
total binding. ECso values are determined by fitting the concentration-response data to a
sigmoidal dose-response curve.
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Fig. 2: GTPyS Binding Assay Workflow

Experimental Autoimmune Encephalomyelitis (EAE)
Models
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ASP-4058 has been evaluated in rodent models of multiple sclerosis, specifically EAE in Lewis
rats and SJL/J mice.

EAE Induction in Lewis Rats (Acute Model):

e Antigen Emulsion: Guinea pig myelin basic protein (MBP) is emulsified with Complete
Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

e Immunization: Female Lewis rats are immunized via subcutaneous injection of the MBP/CFA
emulsion into the footpad.

» Disease Monitoring: Animals are monitored daily for clinical signs of EAE, which are typically
scored on a scale of 0 to 5 (e.g., 0 = no signs, 1 = tail limpness, 2 = hind limb weakness, 3 =
hind limb paralysis, 4 = quadriplegia, 5 = moribund).

o Treatment: ASP-4058 hydrochloride is administered orally, typically starting from the day of
immunization or at the onset of clinical signs.

EAE Induction in SJL/J Mice (Relapsing-Remitting Model):

o Antigen Emulsion: A peptide fragment of proteolipid protein (PLP139-151) is emulsified with
CFA.

e Immunization: Female SJL/J mice are immunized via subcutaneous injection of the PLP/CFA
emulsion at multiple sites on the back.

e Pertussis Toxin Administration: Mice receive intraperitoneal injections of pertussis toxin on
the day of immunization and two days post-immunization to enhance the inflammatory
response.

» Disease Monitoring and Treatment: Similar to the rat model, mice are monitored and scored
daily for clinical signs. Treatment with ASP-4058 hydrochloride is administered orally.

In Vivo Efficacy

Oral administration of ASP-4058 has demonstrated significant efficacy in ameliorating the
clinical signs of EAE in both rat and mouse models.
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Animal Model Dosage (mgl/kg/day, p.o.) Outcome
) Dose-dependent reduction in
Lewis Rat EAE 0.1,03,1 o
clinical EAE score.
Prevention of relapse and
SJL/J Mouse EAE 03,1 reduction in cumulative clinical

score.

Data from Yamamoto R, et al.
PLoS One. 2014.

Pharmacokinetics

A clinical trial (NCT01998646) was conducted to assess the safety, tolerability, and
pharmacokinetics of single ascending oral doses of ASP-4058 in healthy male and female
subjects.[3] While the full results of this study are not publicly available in detail, preclinical data
from the Yamamoto et al. (2014) study in Lewis rats after 14 days of repeated oral
administration of 0.1 mg/kg ASP-4058 showed a maximum plasma concentration (Cmax) of
16.4 £ 0.463 ng/mL.[2][4]

Synthesis

A specific, publicly available, step-by-step synthesis protocol for ASP-4058 hydrochloride has
not been identified in the searched literature or patents. However, the synthesis of similar
benzimidazole-oxadiazole compounds generally involves a multi-step process. A plausible
synthetic route is outlined below.

Starting Materials Intermediates

- 1. Cyclization with — ! Final Product Scaffold
Substituted dicarboxylic acid derivative | Benzimidazole 3. Couplingand
1,2-Diaminobenzene Carboxylic Acid cyclization with amidoxime
Benzimidazole-Oxadiazole
2. Conversion to Scaffold
Substituted amidoxime > i
AmIdOXIme
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Fig. 3: General Synthetic Strategy for Benzimidazole-Oxadiazole Compounds

General Synthetic Steps:

o Formation of the Benzimidazole Ring: A substituted 1,2-diaminobenzene is reacted with a
dicarboxylic acid derivative to form the benzimidazole ring with a carboxylic acid functional

group.

o Formation of the Amidoxime: A substituted benzoic acid is converted to the corresponding
amidoxime through reaction with hydroxylamine.

o Coupling and Oxadiazole Ring Formation: The benzimidazole carboxylic acid is coupled with
the amidoxime, followed by a cyclization reaction (often under dehydrating conditions) to
form the 1,2,4-oxadiazole ring, yielding the final benzimidazole-oxadiazole scaffold. The final
product is then typically converted to the hydrochloride salt.

Safety and Tolerability

Preclinical studies in rodents have indicated that ASP-4058 has a favorable safety profile
compared to the non-selective S1P receptor agonist, fingolimod. Specifically, ASP-4058
showed a wider safety margin for bradycardia (slowing of the heart rate) and
bronchoconstriction, which are known side effects associated with S1P receptor modulation.[1]

[2]

Conclusion

ASP-4058 hydrochloride is a potent and selective S1P1 and S1P5 receptor agonist with
demonstrated efficacy in preclinical models of autoimmune disease. Its mechanism of action,
involving the sequestration of lymphocytes, offers a targeted approach to immunomodulation.
While further clinical data is needed to fully establish its therapeutic potential and safety profile
in humans, the available preclinical data suggest that ASP-4058 holds promise as a next-
generation S1P receptor modulator with an improved safety profile. The lack of a publicly
available detailed synthesis protocol remains a gap for researchers interested in its chemical
synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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